
4-Chloro-8-iodoquinazoline
Overview
Description
4-Chloro-8-iodoquinazoline is a heterocyclic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, which is a benzo-fused nitrogen-containing heterocycle. Quinazoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-iodoquinazoline typically involves the metalation of 4-chloroquinazoline followed by an in situ trapping metalation strategy. The reaction is quenched with iodine to yield this compound in high yield (83%) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale metalation and iodination reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly with amines, to form 4-anilinoquinazoline derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less documented, quinazoline derivatives generally exhibit such reactivity under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as anilines and conditions involving microwave irradiation in THF/H2O are commonly used.
Oxidation and Reduction:
Major Products:
4-Anilinoquinazoline Derivatives: These are major products formed from nucleophilic substitution reactions and have significant biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
4-Chloro-8-iodoquinazoline is primarily utilized in the synthesis of 4-anilinoquinazolines, which have been identified as potential anticancer agents. The compound's structure allows for functionalization that enhances its biological activity against different types of cancer cells.
Synthesis of Anticancer Agents
The synthesis of 4-anilinoquinazolines involves the N-arylation of 4-chloroquinazolines, which can be efficiently conducted under microwave irradiation in a THF/H2O solvent system. This method has been shown to produce a library of novel compounds with promising anticancer properties .
Table 1: Summary of Anticancer Activity of Synthesized Compounds
Compound Name | Target Cancer Cell Lines | IC50 Values (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | <0.10 |
Compound B | HeLa (Cervical) | 6.29 |
Compound C | A549 (Lung) | 10.88 |
Compound D | HCT-116 (Colorectal) | 2.8 |
Biological Evaluations
The biological activity of this compound and its derivatives has been extensively evaluated in vitro against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The studies indicate that certain derivatives possess significant cytotoxic effects, making them candidates for further development as therapeutic agents.
Cytotoxicity Studies
Research has demonstrated that compounds derived from this compound exhibit varying degrees of cytotoxicity against tumor cell lines. For instance, one study reported that a derivative showed an IC50 value of 2.0 µM against T98G glioblastoma cells, indicating strong antiproliferative activity .
Interaction with Kinases
Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases, which are crucial for signaling pathways associated with cancer progression . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Summary and Future Directions
The applications of this compound in medicinal chemistry highlight its potential as a building block for developing novel anticancer therapies. Ongoing research aims to elucidate the full spectrum of its biological activities and optimize its derivatives for enhanced efficacy and selectivity against various cancers.
Future studies should focus on:
- Exploring the structure-activity relationship to identify more potent derivatives.
- Investigating the pharmacokinetics and toxicity profiles of these compounds.
- Conducting in vivo studies to assess therapeutic efficacy in animal models.
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodoquinazoline and its derivatives involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound derivatives can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
4-Chloroquinazoline: A precursor in the synthesis of 4-Chloro-8-iodoquinazoline.
4-Anilinoquinazoline: A derivative with significant anticancer properties.
6-Halo-2-phenylquinazolines: Compounds with similar synthetic routes and biological activities.
Uniqueness: this compound is unique due to its dual halogen substitution, which imparts distinct reactivity and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry .
Biological Activity
4-Chloro-8-iodoquinazoline is a compound within the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article provides a detailed overview of the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its unique halogen substitutions that enhance its reactivity and biological potential. The synthesis typically involves a regioselective metalation followed by halogenation, yielding high purity and yield. For instance, a recent study reported an efficient synthesis route where 4-chloroquinazoline was metalated and reacted with iodine, achieving an 83% yield of the target compound .
Biological Activity
The biological activities of this compound have been extensively studied, particularly its anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in tumor proliferation. The following sections highlight significant findings regarding the biological activity of this compound.
Anticancer Properties
-
Cytotoxicity Studies : A series of in vitro studies assessed the cytotoxic effects of this compound derivatives against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- T98G (glioblastoma)
- Mechanism of Action : The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines .
- Case Studies :
Data Tables
The following tables summarize key findings from various studies on the cytotoxicity of this compound derivatives.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Derivative 10b | HCT-116 | 2.8 | EGFR inhibition |
Derivative 15a | T98G | 2.0 | Apoptosis induction |
Derivative 3c | MCF-7 | <0.10 | Selective cytotoxicity |
Derivative 4c | HeLa | 1.73 | Mitochondrial pathway activation |
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 4-Chloro-8-iodoquinazoline to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use controlled stoichiometry (e.g., 1.2 equivalents of iodine source) and inert atmosphere (argon/nitrogen) to minimize side reactions. Monitor temperature gradients (e.g., 80–100°C) to avoid decomposition .
- Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes halogenated byproducts. Bold numbered identifiers (e.g., 1 for intermediates) should follow IUPAC conventions in reporting .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -/-NMR (DMSO-) and high-resolution mass spectrometry (HRMS). Report melting points with leading zeros (e.g., 0.15 mm precision) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Core Techniques :
- NMR : Assign aromatic protons ( 7.8–8.5 ppm) and carbons ( 110–150 ppm) using -NMR, -NMR, and 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] and isotopic patterns (e.g., iodine’s signature doublet).
- Supplementary Data : Include IR for functional groups (e.g., C-Cl stretch at 550–600 cm) and XRD for crystalline structure validation. Raw data should be archived in appendices, with processed data in the main text .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model transition states and activation energies for Suzuki-Miyaura couplings. Compare iodine’s leaving group ability with bromine/chlorine analogues .
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate predictions with experimental IC values and report statistical significance (p < 0.05) .
- Contradiction Resolution : If computational and experimental data conflict (e.g., unexpected regioselectivity), re-examine solvent effects or counterion influences using MD simulations .
Q. How should researchers address contradictory data in the biological activity of this compound derivatives?
Methodological Answer:
- Error Analysis : Quantify uncertainties in bioassays (e.g., ±5% SD in IC) and validate cell-line viability controls. Use ANOVA to identify outliers .
- Contextual Factors : Compare solvent systems (DMSO vs. saline), incubation times, and temperature gradients across studies. Replicate experiments under standardized conditions .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. Experimental Design & Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound analogs?
Methodological Answer:
- Detailed Protocols : Document catalyst loadings (e.g., 5 mol% Pd(PPh)), reaction times, and quenching methods. Use SI (Supporting Information) for extended procedures .
- Open Data : Share crystallographic data (CIF files) via repositories like Cambridge Structural Database and raw spectra via Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Peer Validation : Collaborate with independent labs to replicate key steps (e.g., iodination efficiency) and publish null results to reduce publication bias .
Q. Data Presentation & Analysis
Q. How should researchers present complex spectral data for this compound in publications?
Methodological Answer:
- Tables : Include processed data (e.g., coupling constants, -values) in tables with footnotes explaining abbreviations. Use scientific notation for concentrations (e.g., 2.4 × 10 M) .
- Figures : Highlight key NMR peaks or XRD diffractograms with annotations. Ensure spectra are baseline-corrected and scaled uniformly .
- Ethical Reporting : Disclose software settings (e.g., NMR processing algorithms) and avoid selective data cropping that misrepresents results .
Properties
IUPAC Name |
4-chloro-8-iodoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUDFPLOIQUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559800 | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-73-3 | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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